molecular formula C22H24N6O6 B11983535 N'~1~,N'~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide

Cat. No.: B11983535
M. Wt: 468.5 g/mol
InChI Key: PCXLPNMVRLIVCZ-DFEHQXHXSA-N
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Description

N’~1~,N’~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two 3-nitrophenyl groups attached to an octanedihydrazide backbone through methylene bridges. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N’~1~,N’~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~8~-bis(2-ethoxybenzylidene)octanedihydrazide
  • N’~1~,N’~8~-bis(2-hydroxybenzylidene)octanedihydrazide
  • N’~1~,N’~8~-bis(4-methoxybenzylidene)octanedihydrazide

Uniqueness

N’~1~,N’~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different substituents on the aromatic rings, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C22H24N6O6

Molecular Weight

468.5 g/mol

IUPAC Name

N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]octanediamide

InChI

InChI=1S/C22H24N6O6/c29-21(25-23-15-17-7-5-9-19(13-17)27(31)32)11-3-1-2-4-12-22(30)26-24-16-18-8-6-10-20(14-18)28(33)34/h5-10,13-16H,1-4,11-12H2,(H,25,29)(H,26,30)/b23-15+,24-16+

InChI Key

PCXLPNMVRLIVCZ-DFEHQXHXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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